molecular formula C12H13N3OS B6580116 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine CAS No. 1207008-60-3

3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B6580116
CAS No.: 1207008-60-3
M. Wt: 247.32 g/mol
InChI Key: MUXBIVWWURVCPK-UHFFFAOYSA-N
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Description

3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-3-yl group and a 2-methoxyethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.

    Substitution: The methoxyethyl group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological systems.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and substituents. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the substituents present in 3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine.

    Pyridazinone: A derivative with a carbonyl group at the 3-position of the pyridazine ring.

    Pyridine: A simpler heterocycle that forms part of the structure of this compound.

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 2-methoxyethylsulfanyl group can enhance its solubility and reactivity, while the pyridin-3-yl group can influence its binding affinity to biological targets.

Properties

IUPAC Name

3-(2-methoxyethylsulfanyl)-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-16-7-8-17-12-5-4-11(14-15-12)10-3-2-6-13-9-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXBIVWWURVCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(C=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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